2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid

Arginase inhibition Schistosoma mansoni Isothermal titration calorimetry

2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid (designated ABHDP or PDB ligand code XA2; CAS 1345810-19-6) is an α,α-disubstituted boronic amino acid that functions as a competitive inhibitor of the binuclear manganese metalloenzyme arginase (EC 3.5.3.1). Built upon the 2(S)-amino-6-boronohexanoic acid (ABH) scaffold, ABHDP incorporates a 1-(3,4-dichlorobenzyl)piperidin-4-yl moiety as the α-substituent, placing it within the class of quaternary α-amino acid-based arginase inhibitors.

Molecular Formula C18H27BCl2N2O4
Molecular Weight 417.1 g/mol
Cat. No. B13363718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid
Molecular FormulaC18H27BCl2N2O4
Molecular Weight417.1 g/mol
Structural Identifiers
SMILESB(CCCCC(C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O
InChIInChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(11-16(15)21)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25)
InChIKeyRLPKENIQQACFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic Acid – Structural Classification and Target Engagement Profile


2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid (designated ABHDP or PDB ligand code XA2; CAS 1345810-19-6) is an α,α-disubstituted boronic amino acid that functions as a competitive inhibitor of the binuclear manganese metalloenzyme arginase (EC 3.5.3.1) [1]. Built upon the 2(S)-amino-6-boronohexanoic acid (ABH) scaffold, ABHDP incorporates a 1-(3,4-dichlorobenzyl)piperidin-4-yl moiety as the α-substituent, placing it within the class of quaternary α-amino acid-based arginase inhibitors [2]. Its boronic acid warhead coordinates the dinuclear Mn²⁺ cluster in the arginase active site, while the dichlorobenzyl-piperidine D-side-chain extends into the outer active-site rim, a structural feature that distinguishes it from both the parent ABH and the closely related analog ABHPE [3][2].

Compound Classα,α-Disubstituted boronic amino acid, competitive arginase inhibitor
Target EngagementCoordinates dinuclear Mn²⁺ cluster; dichlorobenzyl-piperidine moiety extends into outer active-site rim
DifferentiationStructurally distinct from parent ABH and analog ABHPE; supports parasitic arginase selectivity studies

Why 2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic Acid Cannot Be Replaced by Generic Arginase Inhibitors


Arginase inhibitors sharing the ABH core scaffold are not interchangeable. The identity of the α-substituent (D-side-chain) profoundly modulates both affinity magnitude and species/isozyme selectivity profile. For Schistosoma mansoni arginase (SmARG), isothermal titration calorimetry (ITC) demonstrates that the parent ABH binds with Kd = 1.3 ± 0.2 μM, whereas ABHDP achieves Kd = 0.54 ± 0.08 μM and ABHPE reaches Kd = 0.26 ± 0.02 μM—a 2.4-fold and 5.0-fold affinity enhancement, respectively [1]. Critically, the rank order of affinities shifts across arginase orthologs: ABH binds human arginase I 260-fold more tightly than SmARG (Kd ~5 nM vs. 1.3 μM), yet the α-substituted inhibitors ABHPE and ABHDP narrow this gap substantially [1]. Moreover, crystal structures of Leishmania mexicana arginase (LmARG) complexed with ABHPE and ABHDP reveal that the D-side-chains adopt different conformations dictated by subtle variations in the three-dimensional contours of the outer active-site rims among species [2]. Substituting ABHDP with ABH, ABHPE, or nor-NOHA without confirming target-specific affinity would therefore risk order-of-magnitude errors in inhibitor potency and selectivity.

Target CompoundABHDP (This Product)

α-substituted with 3,4-dichlorobenzyl-piperidine; reported affinity profile optimized for parasitic arginases

Generic SubstituteABH or ABHPE

ABH lacks α-substituent; ABHPE carries piperidin-1-ylethyl group. Species-selectivity trajectories are non-parallel

Risk 1

Affinity rank order shifts across orthologs—ABHDP's parasitic vs. human enzyme preference may not transfer to ABHPE or ABH.

Risk 2

D-side-chain conformation diverges between ABHDP and ABHPE even when bound to the same arginase, altering isozyme interpretation.

Quantitative Differentiation Evidence for 2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic Acid (ABHDP)


ABHDP vs. Parent ABH: 2.4-Fold Affinity Enhancement on Schistosoma mansoni Arginase by ITC

ABHDP achieves a dissociation constant (Kd) of 0.54 ± 0.08 μM against Schistosoma mansoni arginase (SmARG), representing a 2.4-fold enhancement in binding affinity relative to the parent compound 2(S)-amino-6-boronohexanoic acid (ABH), which exhibits Kd = 1.3 ± 0.2 μM under identical ITC conditions at pH 8.5 [1]. The closely related α,α-disubstituted analog ABHPE shows an even larger 5.0-fold enhancement (Kd = 0.26 ± 0.02 μM), demonstrating that both D-side-chain modifications improve upon the ABH scaffold but to quantitatively distinct extents [1]. This affinity gain is attributed to new intermolecular interactions made by the α-substituent within a surface patch of SmARG capable of accommodating the additional Cα substituent [1].

SmARG Affinity (ITC)
Head-to-head
Kd 0.54 ± 0.08 μM (ABHDP) vs. 1.3 ± 0.2 μM (ABH) — 2.4-fold tighter
Supports parasitic arginase inhibitor ranking; D-side-chain improves binding over unsubstituted scaffold
ABHPE reached 5.0-fold enhancement; values from single ITC study, pH 8.5
Arginase inhibition Schistosoma mansoni Isothermal titration calorimetry

ABHDP vs. ABHPE: Divergent D-Side-Chain Conformations Across Species Explain Distinct Selectivity Profiles

Crystal structures of Leishmania mexicana arginase (LmARG) complexed with ABHDP (PDB 5HJA, 1.65 Å resolution) and ABHPE (PDB 5HJ9) reveal that the D-side-chains of these two α,α-disubstituted inhibitors adopt different conformations when bound to the same enzyme [1]. Structural comparisons across species—LmARG-ABHPE, human arginase I-ABHPE (PDB 4HWW), and SmARG-ABHPE (PDB 4Q3S)—demonstrate that subtle differences in the three-dimensional contours of the outer active-site rims among arginases from different species lead to different conformations of the D-side-chains and thus different inhibitor-affinity trends [1]. The 3,4-dichlorobenzyl group of ABHDP engages a distinct pocket relative to the piperidin-1-ylethyl group of ABHPE, providing a structural rationale for why ABHDP and ABHPE cannot be assumed to exhibit parallel selectivity profiles across arginase orthologs [1].

D-Side-Chain Conformation
Reported
ABHDP (PDB 5HJA, 1.65 Å) vs. ABHPE (PDB 5HJ9) bound to LmARG: distinct conformations of α-substituent
Structural basis for non-parallel selectivity; species-specific rim contours dictate binding pose
Cross-species comparison with human ARG1-ABHPE (4HWW) reinforces species divergence
Species-selective inhibition X-ray crystallography Arginase inhibitor design

Human Arginase I Inhibition: ABHDP IC50 Values and Contextualization Against ABHPE

ABHDP inhibits recombinant human arginase I (hARG1) with reported IC50 values of 200 nM and 509 nM in colorimetric assays using L-arginine hydrochloride as substrate [1]. These values place ABHDP in a comparable potency range to ABHPE (compound 9), which inhibits hARG1 with IC50 = 223 nM and hARG2 with IC50 = 509 nM [2]. However, the IC50 of ABHDP against human arginase II (hARG2) has also been reported at approximately 509 nM, suggesting a potentially different ARG1/ARG2 selectivity ratio compared to ABHPE, which shows a clearer ~2.3-fold preference for ARG1 over ARG2 (223 vs. 509 nM) [1][2]. ABH, by comparison, exhibits an IC50 of approximately 311 nM against hARG1 . The moderate potency of ABHDP on human arginases, combined with its enhanced affinity for parasitic arginases relative to ABH, supports its primary utility as a tool compound for parasitic arginase studies rather than as a frontline human arginase inhibitor.

Human ARG1 IC₅₀
Reported
200 nM / 509 nM (two assays); ARG2 ~509 nM
Reported hARG1 inhibition context; selectivity window vs. parasitic targets may require verification
ABHPE shows ARG1 IC₅₀ 223 nM, clearer isozyme preference; compare BindingDB entries
Human arginase I Enzyme inhibition IC50

ABHDP as a Dual-Species Parasitic Arginase Structural Probe: Co-Crystal Structures with Both SmARG and LmARG

ABHDP is one of the few arginase inhibitors for which high-resolution co-crystal structures have been determined with arginases from two evolutionarily distinct parasitic organisms: Schistosoma mansoni (SmARG, PDB 4Q3R at 2.169 Å) and Leishmania mexicana (LmARG, PDB 5HJA at 1.65 Å) [1][2]. By contrast, ABHPE co-crystal structures are available for SmARG (4Q3S), LmARG (5HJ9), and human ARG1 (4HWW), while the parent ABH has been co-crystallized with SmARG (4Q3Q), LmARG (4IU0), and human ARG1 [3][4]. The availability of ABHDP-bound structures across two major parasitic arginase targets enables direct structural comparison of inhibitor binding modes, facilitating rational optimization of species-selective inhibitors. The 3,4-dichlorobenzyl substituent makes specific van der Waals contacts and potential halogen-bond interactions within the outer active-site rim that are absent in ABH and distinct from those formed by ABHPE's piperidine-ethyl group [2].

Dual-Species Structural Probe
Class-level
Co-crystal structures with SmARG (4Q3R, 2.17 Å) and LmARG (5HJA, 1.65 Å)
Enables comparative analysis of binding determinants across two parasitic arginases
ABHPE additionally covers human ARG1; ABHDP coverage limited to parasitic orthologs
Parasitic arginase Drug target crystallography Schistosomiasis and leishmaniasis

Validated Research Application Scenarios for 2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic Acid (ABHDP)


Parasitic Arginase Inhibitor Screening and Species-Selectivity Profiling

ABHDP serves as a structurally validated reference inhibitor for arginase inhibition assays targeting Schistosoma mansoni (SmARG) and Leishmania mexicana (LmARG). Its Kd of 0.54 μM on SmARG—a 2.4-fold improvement over the parent ABH (Kd = 1.3 μM)—provides a benchmark for evaluating next-generation parasitic arginase inhibitors [1]. Because ABHDP and ABHPE exhibit divergent D-side-chain conformations and non-parallel affinity trends across species, ABHDP should be included alongside ABHPE in any panel designed to assess species-selectivity of arginase inhibitors [2].

Structure-Based Drug Design for Schistosomiasis and Leishmaniasis Targets

The high-resolution co-crystal structures of SmARG-ABHDP (PDB 4Q3R, 2.169 Å) and LmARG-ABHDP (PDB 5HJA, 1.65 Å) provide atomic-level detail of the 3,4-dichlorobenzyl-piperidine moiety engaging the outer active-site rim [6][2]. These structures enable computational chemists and structural biologists to perform docking studies, molecular dynamics simulations, and fragment-based design campaigns using ABHDP's binding pose as a starting point for optimizing species-selective parasitic arginase inhibitors. The distinct binding mode of the dichlorobenzyl group, compared to ABHPE's piperidine-ethyl substituent, offers an additional vector for chemical elaboration [2].

Tool Compound for Investigating Arginase-Dependent Polyamine Biosynthesis in Parasites

Leishmania and Schistosoma arginases initiate de novo polyamine biosynthesis by hydrolyzing L-arginine to L-ornithine, a pathway essential for parasite growth and survival [2]. ABHDP, with its demonstrated binding to both LmARG and SmARG, can be deployed as a chemical probe to interrogate the role of arginase in parasitic polyamine metabolism. Its intermediate affinity for human arginase I (IC50 = 200–509 nM) relative to its enhanced parasitic arginase affinity (vs. ABH) makes it suitable for experiments where some discrimination between host and parasite arginase is desired, though users should confirm the selectivity window in their specific cellular context [4][1].

Comparative Inhibitor Biochemistry and Arginase Isozyme Pharmacology

ABHDP belongs to the α,α-disubstituted boronic amino acid series that includes ABHPE (human ARG1 IC50 = 223 nM) and earlier-generation inhibitors such as ABH, BEC, and nor-NOHA [5][1]. Including ABHDP in comparative enzymology studies enables systematic structure-activity relationship (SAR) analysis of how the D-side-chain composition (dichlorobenzyl-piperidine vs. piperidin-1-ylethyl vs. hydrogen) modulates affinity, selectivity, and binding kinetics across arginase orthologs and isozymes. This SAR dataset is essential for academic groups and pharmaceutical research units developing arginase-targeted therapeutics.

Application
Selection Property
Validation Focus
Parasitic arginase inhibitor screening
Structural reference inhibitor with reported SmARG Kd benchmark
Species-selectivity panel assembly; confirm affinity against target ortholog
Structure-based inhibitor design for parasitic targets
High-resolution co-crystal poses of dichlorobenzyl-piperidine moiety
Docking / MD simulation starting point; compare binding mode with ABHPE series
Parasite polyamine biosynthesis pathway studies
Chemical probe for SmARG and LmARG engagement
Cellular arginase inhibition context; verify host-parasite selectivity window
Comparative arginase isozyme pharmacology
α-Substituent SAR across ABH/ABHPE/ABHDP series
Systematic affinity and selectivity profiling across orthologs and isozymes
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